molecular formula C18H22N2O3S B5292259 5-[(2-ethyl-6-methylphenyl)sulfamoyl]-N,2-dimethylbenzamide

5-[(2-ethyl-6-methylphenyl)sulfamoyl]-N,2-dimethylbenzamide

Cat. No.: B5292259
M. Wt: 346.4 g/mol
InChI Key: JLSOHCOJOJGNLY-UHFFFAOYSA-N
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Description

5-[(2-ethyl-6-methylphenyl)sulfamoyl]-N,2-dimethylbenzamide is a chemical compound with the molecular formula C17H20N2O3S It is known for its unique structure, which includes a sulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-ethyl-6-methylphenyl)sulfamoyl]-N,2-dimethylbenzamide typically involves the reaction of 2-ethyl-6-methylphenylamine with a suitable sulfonyl chloride to form the sulfamoyl intermediate. This intermediate is then reacted with N,2-dimethylbenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is maintained at a specific temperature and pressure to optimize yield and purity. Post-reaction, the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-ethyl-6-methylphenyl)sulfamoyl]-N,2-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogen additions.

    Substitution: Substituted products where the nucleophile replaces a functional group.

Scientific Research Applications

5-[(2-ethyl-6-methylphenyl)sulfamoyl]-N,2-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-ethyl-6-methylphenyl)sulfamoyl]-N,2-dimethylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-ethyl-6-methylphenyl)sulfamoyl]-2-methylbenzamide
  • N-{5-[(2-ethyl-6-methylphenyl)sulfamoyl]-2-methoxyphenyl}acetamide

Uniqueness

5-[(2-ethyl-6-methylphenyl)sulfamoyl]-N,2-dimethylbenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a sulfamoyl group with a benzamide core makes it a versatile compound for various applications.

Properties

IUPAC Name

5-[(2-ethyl-6-methylphenyl)sulfamoyl]-N,2-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-5-14-8-6-7-13(3)17(14)20-24(22,23)15-10-9-12(2)16(11-15)18(21)19-4/h6-11,20H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSOHCOJOJGNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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